5-Fluoro-2-methylbenzaldehyde oxime
Description
5-Fluoro-2-methylbenzaldehyde oxime (molecular formula: C₈H₇FNO) is an aromatic oxime derivative featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the benzaldehyde ring, with an oxime (-NOH) functional group . This compound is synthesized via the reaction of 5-fluoro-2-methylbenzaldehyde with hydroxylamine under controlled conditions . Its structural uniqueness lies in the synergistic effects of the electron-withdrawing fluorine atom and the steric influence of the methyl group, which modulate reactivity and biological interactions.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(NE)-N-[(5-fluoro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
InChI Key |
LLFXCAZWWMXKQU-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)/C=N/O |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzaldehyde oxime typically involves the reaction of 5-Fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an alcoholic solution, often using ethanol as the solvent. The mixture is heated under reflux conditions to facilitate the formation of the oxime. The reaction can be represented as follows:
5-Fluoro-2-methylbenzaldehyde+Hydroxylamine Hydrochloride→5-Fluoro-2-methylbenzaldehyde oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of oximes can be optimized using solvent-free methods to minimize waste and environmental impact. One such method involves grinding the reactants together in the presence of a catalyst like bismuth oxide (Bi₂O₃) at room temperature. This approach not only enhances the yield but also reduces the reaction time and eliminates the need for toxic solvents .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Fluoro-2-methylbenzonitrile.
Reduction: Formation of 5-Fluoro-2-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Fluoro-2-methylbenzaldehyde Oxime with Analogs
Key Comparative Insights:
Substituent Position: Fluorine at the 5-position (para to oxime) in the target compound maximizes electronic activation of the benzene ring, favoring electrophilic substitutions . In contrast, 4-fluoro analogs exhibit weaker ring activation, reducing their utility in synthesis . Methyl groups at the 2-position provide steric stabilization, improving binding specificity in enzyme interactions compared to non-methylated derivatives like 5-fluoro-2-methoxybenzaldehyde .
Bromine analogs (e.g., 5-bromo-2-fluorobenzaldehyde oxime) show higher reactivity in metal-catalyzed reactions due to the larger atomic radius and polarizability of bromine .
Functional Group Influence: The oxime group is critical for biological activity. Comparisons with non-oxime derivatives (e.g., 5-fluoro-2-hydroxybenzaldehyde) demonstrate that oxime-containing compounds exhibit superior enzyme inhibition and antimicrobial properties .
Pharmacological Potential
- Drug Design : Structural optimization of the methyl and fluorine groups has led to derivatives with improved bioavailability and reduced toxicity compared to 5-bromo-2-fluorobenzaldehyde oxime, which exhibits higher cytotoxicity .
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